2-Amino-3-bromopyridine

Vue d'ensemble

Description

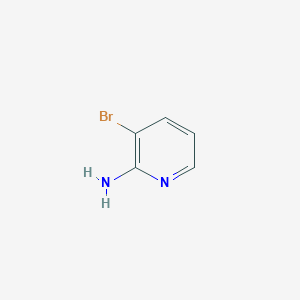

2-Amino-3-bromopyridine: is an organic compound with the molecular formula C5H5BrN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are substituted by an amino group and a bromine atom, respectively. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Amino-3-bromopyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases.

Synthesis of Kinase Inhibitors

One significant application is in the development of kinase inhibitors. For instance, this compound can be converted into iodo-5-bromopyridine , which has shown promise as a tyrosine kinase inhibitor . These inhibitors are vital in cancer treatment, as they can target specific pathways involved in tumor growth and proliferation .

Anticancer Agents

Research indicates that compounds derived from this compound can inhibit the proliferation of various cancer cells, including breast, colorectal, and prostate cancers. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in anticancer therapies .

Synthetic Methodologies

The compound is also utilized in various synthetic reactions, particularly in coupling reactions that form complex organic molecules.

Sonogashira Coupling Reaction

A notable synthetic application is its involvement in the Sonogashira coupling reaction , where this compound reacts with terminal alkynes to produce 2-amino-3-alkynyl pyridines . This reaction is facilitated by palladium catalysts and allows for the generation of diverse derivatives with potential biological activity .

| Reaction Type | Description | Products Generated |

|---|---|---|

| Sonogashira Coupling | Reaction with terminal alkynes | 2-amino-3-alkynyl pyridines |

| Palladium-Catalyzed Reactions | Various transformations leading to functionalized derivatives | Multiple heterocyclic compounds |

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material sciences, particularly in the synthesis of functionalized polymers and materials.

Polymer Chemistry

The compound can be utilized to synthesize polymers with specific functionalities due to its reactive amine and bromine groups. This property allows it to serve as a building block for creating materials with tailored properties for applications such as drug delivery systems and sensors .

Case Study: Development of Anticancer Agents

In a study focused on synthesizing novel anticancer agents, researchers utilized this compound as a starting material to create a series of derivatives that exhibited significant cytotoxicity against cancer cell lines. The study highlighted the efficacy of these compounds in inhibiting cell growth and inducing apoptosis in targeted cancer cells .

Case Study: Synthesis of Functionalized Heterocycles

Another research effort demonstrated the utility of this compound in synthesizing functionalized heterocycles through various coupling reactions. The resulting compounds showed promise as potential pharmaceuticals with diverse biological activities, underscoring the compound's versatility in organic synthesis .

Mécanisme D'action

Target of Action

The primary target of this compound is the respiratory system . This compound interacts with specific receptors or enzymes within the respiratory system, which can lead to various physiological effects.

Mode of Action

This compound interacts with its targets in the respiratory system through a series of chemical reactions. It is used to synthesize a variety of compounds, including 2-acylamido-3-bromopyridines, 2-anilino-3-bromopyridine, 3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine, 3-[(4-methoxyphenyl)ethynyl]pyridin-2-amine, N-(bromopyridyl)amidines, and carbolines . These reactions are typically catalyzed by palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of the aforementioned compounds . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting downstream effects such as cellular signaling or metabolic processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity (Log Po/w) is 1.69 at 20℃ and pH7 , which may impact its bioavailability and distribution within the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its distribution and bioavailability within the body . Additionally, factors such as pH and temperature could potentially impact its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Bromination of 2-Aminopyridine:

Starting Material: 2-Aminopyridine

Reagents: Liquid bromine, acetic acid

Conditions: The reaction is carried out by dissolving 2-aminopyridine in an organic solvent, stirring at 0°C, and adding half of the liquid bromine. The mixture is then heated to 10-20°C, followed by the dropwise addition of acetic acid.

-

Reduction of 2-Amino-3-nitropyridine:

Industrial Production Methods:

The industrial production of 2-amino-3-bromopyridine typically involves the bromination of 2-aminopyridine due to its simplicity and high yield. The process is optimized to minimize by-products and reduce production costs, making it suitable for large-scale manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions:

Reagents: Sodium iodide, copper (I) iodide, trans-N,N’-dimethylcyclohexane-1,2-diamine

-

Palladium-Catalyzed Reactions:

Reagents: Palladium catalysts, potassium ferrocyanide, 1,8-diazabicyclo[5.4.0]undec-7-ene

Conditions: These reactions include cyanation and arylation, where the bromine atom is replaced by a cyano group or an aryl group.

Major Products:

- 2-Amino-3-iodopyridine

- 2-Amino-3-cyanopyridine

- Carbolines via palladium-catalyzed arylation and amination reactions

Comparaison Avec Des Composés Similaires

- 2-Amino-5-bromopyridine

- 2-Amino-6-bromopyridine

- 3-Amino-2-bromopyridine

- 2-Amino-3-chloropyridine

Comparison: 2-Amino-3-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-amino-5-bromopyridine and 2-amino-6-bromopyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Activité Biologique

2-Amino-3-bromopyridine (C5H5BrN2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a bromine atom on a pyridine ring. Its molecular weight is 173.01 g/mol, and it has been identified in various studies as a precursor for synthesizing derivatives with enhanced biological activities .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound derivatives against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2c | Staphylococcus aureus | 39 ± 0.000 |

| 2c | Bacillus subtilis | 39 ± 0.000 |

| 2c | Bacillus cereus | 78 ± 0.000 |

| 2c | Listeria monocytogenes | 156 ± 0.000 |

| 2c | Enterococcus faecalis | 78 ± 0.000 |

These results indicate that compounds derived from this compound exhibit potent antibacterial activity, particularly against S. aureus and B. subtilis, with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of derivatives of this compound has also been investigated. A study utilized the thymidine incorporation assay to evaluate the anti-proliferative effects on colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines.

Anti-Proliferative Activity Results

The following table presents the IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCT116 | 120 - 130 |

| Compound B | MDA-MB-231 | 200 - 350 |

These compounds demonstrated significant inhibition of cell growth, with some achieving over 85% inhibition at a concentration of 1 µM .

Enzyme Inhibition Studies

Enzyme inhibition studies have shown that certain complexes derived from this compound exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases.

Enzyme Inhibition Data

The following table summarizes the IC50 values for enzyme inhibition:

| Complex | Enzyme Type | IC50 (µg/mL) |

|---|---|---|

| Complex 1 | AChE | 0.95 |

| Complex 1 | BChE | 0.87 |

These values suggest that the complexes may serve as potential leads for developing new treatments targeting cholinergic dysfunction .

Propriétés

IUPAC Name |

3-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCARPJOEUEZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355840 | |

| Record name | 2-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-99-1 | |

| Record name | 2-Amino-3-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to obtain 2-Amino-3-bromopyridine?

A1: One approach involves the direct bromination of 2-aminopyridine. While this reaction at room temperature primarily yields 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, conducting the reaction in the gas phase at 500°C over pumice results in a mixture of various brominated aminopyridines. This mixture includes this compound alongside other mono-, di-, and tribrominated isomers. []

Q2: How does this compound behave in Palladium-catalyzed coupling reactions?

A2: this compound readily participates in Palladium-catalyzed Sonogashira coupling reactions with terminal alkynes. This reaction provides an efficient route to 2-amino-3-alkynylpyridines, valuable intermediates in organic synthesis. [] Furthermore, research indicates that this compound can be utilized in the synthesis of azaindoles. One strategy involves a reductive amination of this compound with a functionalized aldehyde, followed by Sonogashira coupling and a Johnson-Claisen rearrangement. This method has proven particularly useful in optimizing the synthesis of Fevipiprant, a DP2 receptor antagonist. [, ]

Q3: Has the interaction of this compound with other molecules been investigated?

A3: Yes, researchers have studied the formation of cocrystals between this compound and 4-methylbenzoic acid. This cocrystal, synthesized through slow evaporation in methanol, is characterized by N-H···O, C=O-H···N, and C-H···Br hydrogen bonding interactions. These interactions play a crucial role in stabilizing the crystal structure. This research involved experimental techniques such as single-crystal X-ray analysis, FTIR, NMR spectroscopy, and powder XRD, alongside theoretical calculations using HF and DFT methods. []

Q4: Are there any studies focusing on the molecular interactions of this compound with solvents like alcohols?

A4: While specific details about the interaction of this compound with alcohols are limited within the provided papers, research exists on the molecular interactions of its isomer, 2-amino-5-bromopyridine, with alcohols. [] This suggests an interest in understanding how these compounds interact with solvents, which is crucial for optimizing reaction conditions and developing further applications.

Q5: What is the significance of exploring different regioisomers like this compound in organic synthesis?

A5: The ability to selectively synthesize and utilize different regioisomers of substituted pyridines, such as this compound, is essential in medicinal chemistry and drug development. These subtle structural differences can significantly impact the biological activity, potency, and selectivity of the resulting compounds. [] This highlights the importance of developing efficient synthetic routes for specific isomers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.